3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid
Description
The compound 3-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex molecule that likely contains multiple functional groups, including a piperidine ring, which is a common feature in many pharmaceuticals and organic compounds. The presence of benzyloxy and tert-butoxycarbonyl groups suggests that this molecule could be used as an intermediate in the synthesis of more complex molecules, possibly for medicinal chemistry applications.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and studied. For instance, the synthesis of 3,5-bis(benzylidene)-1-[3-(2-hydroxyethylthio)propanoyl]piperidin-4-ones involves the formation of a piperidin-4-one scaffold, which could be related to the piperidine ring present in our compound of interest . Additionally, the Schiff base and its acetatopalladium(II) complex mentioned in the second paper involve a piperidin-4-amine, which could provide insights into potential synthetic routes for the benzyl and amino functional groups in our compound .
Molecular Structure Analysis
The molecular structure of the compound would likely exhibit a piperidine ring as a core structure, substituted with various groups that confer specific chemical properties. The benzyloxy and tert-butoxycarbonyl groups are bulky, electron-donating groups that could influence the reactivity and steric hindrance of the molecule. The molecular structure of related compounds, such as the acetatopalladium(II) complex, has been determined using X-ray crystallographic analysis, which could be a suitable method for analyzing the structure of our compound as well .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzyloxy group could potentially be involved in cleavage reactions under acidic or hydrogenolytic conditions, while the tert-butoxycarbonyl group is commonly used as an amine-protecting group and can be removed under acidic conditions. The piperidine ring could engage in various reactions, such as electrophilic substitutions or catalytic couplings, as seen in the Suzuki–Miyaura cross-coupling reactions catalyzed by the acetatopalladium(II) complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the piperidine ring and the protective groups suggests that the compound would be relatively stable and could have a high molecular weight. The compound's solubility in organic solvents or water would depend on the nature of the substituents and their electronic effects. The related compounds discussed in the papers exhibit specific spectroscopic features, such as infrared, UV–visible, 1H NMR, and 13C NMR, which could also be relevant for determining the properties of our compound .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWNGAXIPREVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646950 | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-N-(tert-butoxycarbonyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21622-00-4 | |
Record name | 3-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}-N-(tert-butoxycarbonyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.